4-{[(4,5-dimethoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]BUTANOIC ACID is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring system substituted with dimethoxy groups and a formamido butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]BUTANOIC ACID typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced through electrophilic substitution reactions using appropriate methoxy reagents.
Attachment of the Formamido Butanoic Acid Moiety: This step involves the formation of an amide bond between the indole derivative and butanoic acid, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the formamido butanoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]BUTANOIC ACID has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Chemical Biology: It serves as a tool compound to investigate the structure-activity relationships of indole derivatives.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-1H-indole-2-carboxylic acid
- 4,5-Dimethoxy-1H-indole-3-carboxylic acid
- 4,5-Dimethoxy-1H-indole-2-carboxamide
Uniqueness
4-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]BUTANOIC ACID is unique due to its specific substitution pattern and the presence of the formamido butanoic acid moiety.
Properties
Molecular Formula |
C15H18N2O5 |
---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
4-[(4,5-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C15H18N2O5/c1-21-12-6-5-10-9(14(12)22-2)8-11(17-10)15(20)16-7-3-4-13(18)19/h5-6,8,17H,3-4,7H2,1-2H3,(H,16,20)(H,18,19) |
InChI Key |
XHNYRWPLZWQHLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCCCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.